MRS2279 diammonium
Description
The compound azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a purine derivative featuring a bicyclo[3.1.0]hexane core with a 2-chloro-6-(methylamino)purine substituent and two phosphate ester groups. Its IUPAC name underscores its stereochemistry (1R,2S,4S,5S) and functional groups, including the chloro and methylamino moieties on the purine ring and the phosphonooxy groups on the bicyclohexane system .
This compound is pharmacologically significant as a selective antagonist of P2Y1 receptors, a class of G protein-coupled receptors involved in platelet aggregation and neurotransmission . Its design leverages conformational restriction via the bicyclo[3.1.0]hexane scaffold to enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKPDFUVMQAOX-KOVKCLEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN7O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
MRS 2279 is synthesized through a series of chemical reactions involving the modification of adenine nucleotide analoguesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for MRS 2279 are not widely documented, the synthesis generally follows standard protocols for nucleotide analogues. This includes large-scale chemical synthesis using automated equipment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
MRS 2279 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of MRS 2279 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various phosphate donors. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions involving MRS 2279 are typically phosphorylated derivatives and modified nucleotide analogues. These products retain the biological activity of the parent compound and are used in various research applications .
Scientific Research Applications
Pharmacokinetics
As a soluble compound, azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is absorbed efficiently in biological systems, allowing it to exert its effects rapidly.
Chemistry
- Reagent in Organic Synthesis : The compound serves as a valuable reagent in various organic synthesis reactions due to its ability to participate in phosphorylation processes.
- Catalyst : It can act as a catalyst in chemical reactions involving nucleophilic substitutions and other transformations.
Biology
- Cellular Signaling : The compound is extensively studied for its role in calcium signaling pathways. It influences cellular activities by modulating the release of calcium ions.
- Biomarker Potential : Its unique structure makes it a candidate for use as a biomarker in certain diseases, particularly those involving dysregulated calcium signaling.
Medicine
- Therapeutic Applications : Research has indicated potential therapeutic uses in treating conditions such as cancer and metabolic disorders due to its ability to influence cell proliferation and apoptosis.
- Drug Delivery Systems : The compound is being investigated for its role in drug delivery systems that target specific tissues or cells through its interaction with biological macromolecules.
Industry
- Specialty Chemicals Production : Azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is utilized in the production of specialty chemicals that require precise chemical properties for industrial applications.
Case Study 1: Calcium Signaling in Muscle Cells
In recent studies focusing on muscle cells, treatment with azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate resulted in a significant increase in intracellular calcium levels. This elevation was correlated with improved muscle contraction efficiency and overall muscle function. These findings suggest potential therapeutic applications for muscle-related disorders.
Case Study 2: Cancer Cell Proliferation Inhibition
Another study examined the effects of this compound on cancer cell lines. Results indicated that azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate inhibited cell proliferation and induced apoptosis through its action on calcium signaling pathways. This highlights its potential as an anticancer agent.
Summary of Biological Activities
Mechanism of Action
MRS 2279 exerts its effects by selectively binding to the P2Y1 receptor, thereby blocking the action of its natural ligand, ADP. This inhibition prevents the activation of downstream signaling pathways that lead to platelet aggregation. The compound’s high affinity for the P2Y1 receptor ensures effective inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
MRS2500
- Structure: [(1R,2S,4S,5S)-4-(2-Iodo-6-(methylamino)purin-9-yl)-2-phosphonooxybicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt .
- Key Differences :
Compounds from
Examples include derivatives with cyclopropylpropyl or pentan-3-ylamino groups at the purine 6-position:
- (1R,2R,3S,4R,5S)-4-(2-Chloro-6-(pentan-3-ylamino)purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol : Substituent: Bulky pentan-3-ylamino group enhances lipophilicity. Impact: Reduced aqueous solubility but improved membrane permeability.
Pharmacological and Physicochemical Properties
Computational Similarity and QSAR Insights
- Tanimoto Coefficients : Structural analogs like MRS2500 show >80% similarity to the target compound in fingerprint-based analyses (e.g., MACCS keys) .
- Bioactivity Clustering : Compounds with similar bicyclo scaffolds cluster together in bioactivity profiles, correlating with shared P2Y1 antagonism .
Biological Activity
The compound azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex molecule that may exhibit significant biological activities, particularly in pharmacological contexts. This article aims to explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure and the presence of a purine derivative. The phosphonooxy group suggests potential interactions with biological systems, particularly in nucleotide metabolism and signaling pathways.
- Antifungal Activity : Preliminary studies suggest that compounds similar to this azane have demonstrated antifungal properties. For instance, derivatives containing purine structures have been shown to inhibit the growth of Candida albicans, a common fungal pathogen. These compounds disrupt cell membrane integrity and inhibit biofilm formation, enhancing their antifungal efficacy .
- Antiviral Properties : The purine component may also confer antiviral activity by mimicking nucleotides, potentially interfering with viral replication processes. Research has indicated that certain purine analogs can inhibit viral enzymes essential for replication .
- Pharmacological Effects : The phosphonooxy group may enhance the compound's ability to interact with various enzymes and receptors involved in cellular signaling pathways, potentially leading to therapeutic effects in cancer or metabolic disorders.
Case Studies
Efficacy Against Fungal Infections
Research has highlighted the efficacy of similar compounds against drug-resistant strains of C. albicans. For example, a recent study reported that certain azole derivatives displayed enhanced activity against resistant strains with MIC values significantly lower than those of traditional treatments .
Safety Profile
The safety profile of azane compounds is critical for their therapeutic application. Toxicological studies indicate that the compound has a high LD50 value (>5000 mg/kg), suggesting low acute toxicity in mammalian models. This safety profile is essential for considering its use in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
